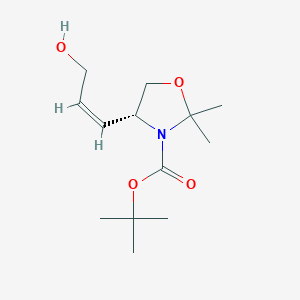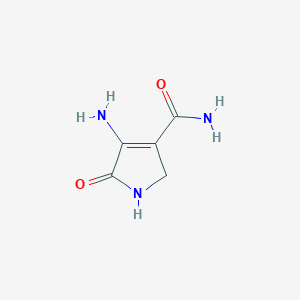
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or hydroxyl derivatives, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as antiviral, anti-inflammatory, and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-nitroisoxazole: Similar in structure but lacks the acetic acid moiety.
5-Methyl-4-nitroisoxazole: Similar but with different substitution patterns.
Uniqueness
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is unique due to the presence of both the nitro and acetic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .
Propiedades
Fórmula molecular |
C6H6N2O5 |
|---|---|
Peso molecular |
186.12 g/mol |
Nombre IUPAC |
2-(5-methyl-4-nitro-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O5/c1-3-6(8(11)12)4(7-13-3)2-5(9)10/h2H2,1H3,(H,9,10) |
Clave InChI |
YZUWUAKUWYKORO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)

![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)


![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)




